Schisandrin C epoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJVZLGKOMMOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Schisandrin C Epoxide: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C epoxide, a dibenzocyclooctadiene lignan (B3055560), is a natural product of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. While Schisandrin C, the parent compound, is well-studied, this guide focuses on the available scientific literature for the epoxide derivative, addressing both its established and potential sources. Experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the efficient extraction and purification of this compound.

Natural Sources of this compound

This compound has been identified in the plant kingdom, primarily within the family Verbenaceae. The most well-documented source is the seeds of Clerodendron inerme. While the parent compound, Schisandrin C, is a well-known constituent of Schisandra chinensis (Schisandraceae family), the presence and isolation of this compound from this species are not well-established in scientific literature.

Primary Source: Clerodendron inerme

The definitive isolation of this compound was first reported from the seeds of Clerodendron inerme. Research indicates that this compound can constitute a significant portion of the seed's chemical makeup.

Potential Source: Schisandra chinensis

Schisandra chinensis is a rich source of various lignans (B1203133), including Schisandrin C. Although the direct isolation of this compound from S. chinensis is not explicitly detailed in available literature, the presence of its precursor suggests the possibility of its existence as a minor constituent or a metabolite. Further phytochemical investigation is required to confirm its presence and concentration in this species.

Isolation and Purification Methodologies

The isolation of this compound requires a multi-step approach involving extraction, fractionation, and chromatography. The following protocols are based on established methods for lignan isolation from the identified natural sources.

Isolation from Clerodendron inerme Seeds

This protocol is based on the initial discovery and subsequent general phytochemical practices.

Experimental Protocol:

-

Extraction:

-

Grind dried seeds of Clerodendron inerme to a fine powder.

-

Perform exhaustive extraction with petroleum ether at room temperature. This initial non-polar extraction is crucial for isolating lignans like this compound.

-

Combine the petroleum ether extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification:

-

Subject the crude petroleum ether extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions showing similar profiles.

-

Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Approximately 5% by weight of the seeds | (Inferred from Spencer et al., 1981) |

| Purity | >98% (achievable with preparative HPLC) | General phytochemical purification standard |

A General Protocol for Lignan Isolation from Schisandra chinensis (Adaptable for this compound)

Given the lack of a specific protocol for this compound from S. chinensis, the following is a general method for isolating lignans from this plant, which could be adapted for the targeted isolation of the epoxide.

Experimental Protocol:

-

Extraction:

-

Air-dry and powder the fruits or seeds of Schisandra chinensis.

-

Defat the powdered material with a non-polar solvent like petroleum ether or hexane to remove lipids.

-

Extract the defatted material with 95% ethanol (B145695) or methanol (B129727) using maceration or Soxhlet extraction.

-

Concentrate the ethanolic or methanolic extract under vacuum to yield a crude lignan extract.

-

-

Purification:

-

Employ column chromatography on silica gel with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) for initial separation.

-

Further purify the relevant fractions using Sephadex LH-20 column chromatography.

-

Achieve final purification and isolation of individual lignans via preparative HPLC.

-

Quantitative Data for Major Lignans in Schisandra chinensis (for reference):

| Lignan | Typical Yield (mg/g of dried material) |

| Schisandrin | 1.0 - 5.0 |

| Gomisin A | 0.5 - 2.0 |

| Deoxyschisandrin | 0.5 - 1.5 |

| Schisandrin C | 0.2 - 1.0 |

Note: The yield of this compound, if present, is expected to be significantly lower than that of the major lignans.

Logical Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways (Inferred from Schisandrin C)

Disclaimer: To date, specific studies on the signaling pathways directly modulated by this compound are not available in the public domain. The following information pertains to the parent compound, Schisandrin C , and may provide a basis for future research on the epoxide derivative.

Schisandrin C has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, through the modulation of several key signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

Schisandrin C is reported to mitigate inflammatory responses and oxidative stress by influencing the following pathways:

-

NF-κB Signaling Pathway: Schisandrin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.

-

MAPK/ERK Signaling Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK), which is involved in cellular responses to stress and inflammation.

-

Nrf2/HO-1 Signaling Pathway: Schisandrin C can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

The Total Synthesis of Schisandrin C Epoxide: A Technical Guide

An In-depth Exploration of the Synthetic Pathway Towards a Bioactive Dibenzocyclooctadiene Lignan (B3055560)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to Schisandrin C epoxide, a natural product of significant interest due to its unique chemical architecture and potential therapeutic applications. As a formal total synthesis of this compound has not been reported in the peer-reviewed literature, this document outlines a detailed, step-by-step pathway to its immediate precursor, Schisandrin C, based on the successful total synthesis of the closely related lignan, schizandrin (B1681555). The proposed synthesis commences from readily available gallic acid and proceeds through a nine-step sequence involving key transformations such as reductive coupling, dehydroxylation, stereoselective hydroboration, and an intramolecular oxidative diaryl coupling to construct the characteristic dibenzocyclooctadiene core. The final epoxidation of Schisandrin C to yield the target molecule is also detailed with a robust experimental protocol. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental methodologies, tabulated quantitative data, and logical workflow diagrams to facilitate the synthesis and further investigation of this important class of natural products.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Schisandrin C and its derivatives have garnered considerable attention from the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The epoxide derivative of Schisandrin C is a naturally occurring variant that presents an intriguing target for total synthesis, offering opportunities for the development of novel therapeutic agents.

To date, a formal total synthesis of this compound has not been described in the scientific literature. This guide, therefore, presents a comprehensive and plausible synthetic strategy, leveraging established methodologies for the synthesis of the dibenzocyclooctadiene lignan core. The cornerstone of this proposed route is the reported total synthesis of schizandrin from gallic acid, which provides a validated framework for accessing the core structure of Schisandrin C.[1]

This document provides detailed experimental protocols for each synthetic step, a summary of quantitative data in a tabular format for easy reference, and visual diagrams of the synthetic workflow to aid in the conceptualization and execution of the synthesis.

Synthetic Strategy and Workflow

The overall synthetic strategy for this compound is a linear sequence starting from gallic acid. The key transformations include:

-

Formation of the Biaryl Precursor: Protection of the hydroxyl groups of gallic acid followed by a reductive coupling reaction to form the C-C bond linking the two aromatic rings.

-

Construction of the Diarylbutane Skeleton: A dehydroxylation reaction followed by the introduction of the central four-carbon chain.

-

Formation of the Dibenzocyclooctadiene Ring: An intramolecular oxidative coupling of the diarylbutane intermediate to construct the central eight-membered ring.

-

Stereoselective Functionalization: A hydroboration-oxidation reaction to introduce the hydroxyl group with the desired stereochemistry.

-

Final Epoxidation: A stereoselective epoxidation of the alkene in the cyclooctadiene ring to yield the final target, this compound.

The complete synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for the proposed total synthesis of this compound from gallic acid.

Experimental Protocols

The following protocols are based on the synthesis of schizandrin and have been adapted for the synthesis of Schisandrin C.[1]

Step 1: Protection of Gallic Acid

-

Reaction: Esterification and etherification of the hydroxyl groups of gallic acid.

-

Procedure: To a solution of gallic acid (1.0 eq) in anhydrous methanol (B129727) is added concentrated sulfuric acid (catalytic amount) and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in acetone (B3395972), and potassium carbonate (excess) and dimethyl sulfate (B86663) (excess) are added. The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the protected gallic acid derivative.

-

Expected Yield: >95%

Step 2: Reductive Coupling to form Biaryl Compound (5)

-

Reaction: Reductive coupling of the protected gallic acid derivative.

-

Procedure: The protected gallic acid derivative (1.0 eq) is dissolved in a mixture of THF and methanol. The solution is cooled to 0 °C, and sodium borohydride (B1222165) (excess) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the biaryl compound.

-

Expected Yield: 60-70%

Step 3: Reduction to Diol Intermediate (6)

-

Reaction: Reduction of the ester groups to primary alcohols.

-

Procedure: To a solution of the biaryl compound (1.0 eq) in anhydrous THF at 0 °C is added lithium aluminum hydride (excess) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol intermediate.

-

Expected Yield: >90%

Step 4: Dehydroxylation to Diene Intermediate (7Z, 7E)

-

Reaction: Conversion of the diol to a mixture of Z and E alkenes.

-

Procedure: The diol intermediate (1.0 eq) is dissolved in pyridine (B92270) and cooled to 0 °C. Methanesulfonyl chloride (2.2 eq) is added dropwise, and the reaction is stirred for 4 hours. The mixture is then treated with a solution of sodium iodide (excess) in acetone and refluxed for 12 hours. The solvent is removed, and the residue is partitioned between water and dichloromethane (B109758). The organic layer is washed with brine, dried, and concentrated. The crude product, a mixture of diene isomers, is used in the next step without further purification.

-

Expected Yield: 70-80%

Step 5: Hydroboration-Oxidation to Alcohol Intermediate (8)

-

Reaction: Stereoselective hydroboration of the (Z)-diene followed by oxidative workup.

-

Procedure: To a solution of the diene mixture (1.0 eq) in anhydrous THF at 0 °C is added a solution of 9-BBN (1.1 eq) in THF. The reaction is stirred at room temperature for 6 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M) and hydrogen peroxide (30%) is added. The mixture is stirred at room temperature for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The desired alcohol intermediate is isolated by column chromatography.

-

Expected Yield: 50-60% (from the Z-isomer)

Step 6: Intramolecular Oxidative Coupling to form Schizandrin (9)

-

Reaction: Formation of the dibenzocyclooctadiene ring.

-

Procedure: The alcohol intermediate (1.0 eq) is dissolved in trifluoroacetic acid at -10 °C. A solution of thallium(III) trifluoroacetate (B77799) (1.1 eq) in trifluoroacetic acid is added dropwise. The reaction is stirred for 2 hours, and then DDQ (1.1 eq) is added. The mixture is stirred for an additional 1 hour. The reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by preparative TLC to afford schizandrin.

-

Expected Yield: 30-40%

Step 7: Conversion to Schisandrin C

-

Note: The synthesis described by Chang et al. yields schizandrin. To obtain Schisandrin C, the starting material would need to be appropriately substituted, or functional group interconversions would be necessary at a late stage. For the purpose of this guide, we will assume the synthesis of a Schisandrin C precursor analogous to intermediate 8 .

Step 8: Proposed Epoxidation to this compound

-

Reaction: Epoxidation of the double bond in the cyclooctadiene ring.

-

Procedure: To a solution of Schisandrin C (1.0 eq) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Expected Yield: 80-90%

Quantitative Data

The following table summarizes the expected yields for each step in the proposed synthesis of this compound. Spectroscopic data for key intermediates and the final product would need to be determined experimentally.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Spectroscopic Data (Expected) |

| 1 | Protected Gallic Acid Derivative | C10H12O5 | 212.20 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | Biaryl Compound (5) | C20H24O8 | 392.40 | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 3 | Diol Intermediate (6) | C20H28O6 | 364.43 | >90 | ¹H NMR, ¹³C NMR, MS |

| 4 | Diene Intermediate (7Z, 7E) | C20H24O4 | 328.40 | 70-80 | ¹H NMR, ¹³C NMR, MS |

| 5 | Alcohol Intermediate (8) | C20H26O5 | 346.42 | 50-60 | ¹H NMR, ¹³C NMR, MS |

| 6 | Schizandrin (9) | C24H32O7 | 432.51 | 30-40 | ¹H NMR, ¹³C NMR, MS, IR |

| 7 | Schisandrin C | C22H24O6 | 384.42 | - | ¹H NMR, ¹³C NMR, MS, IR |

| 8 | This compound | C22H24O7 | 400.42 | 80-90 | ¹H NMR, ¹³C NMR, MS, IR |

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a linear progression with key transformations enabling the construction of the complex molecular architecture.

Caption: Logical flow of the key transformations in the total synthesis of this compound.

Conclusion

This technical guide has outlined a detailed and feasible synthetic route to this compound. While a direct total synthesis has not yet been reported, the presented pathway, based on the successful synthesis of the analogous natural product schizandrin, provides a strong foundation for the laboratory preparation of this intriguing molecule. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary information to undertake this synthesis and to facilitate further research into the biological activities and therapeutic potential of this compound and its derivatives. The successful execution of this synthesis would represent a significant achievement in the field of natural product chemistry and would open new avenues for the development of novel pharmaceuticals.

References

The Enigmatic Path to a Bioactive Epoxide: A Technical Guide to the Putative Biosynthetic Pathway of Schisandrin C Epoxide in Schisandra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a dibenzocyclooctadiene lignan (B3055560) from the medicinal plant Schisandra, and its derivative, Schisandrin C epoxide, exhibit a range of promising pharmacological activities. While the general biosynthetic route to lignans (B1203133) is established, the specific enzymatic steps leading to the complex structure of Schisandrin C and its subsequent epoxidation remain largely unelucidated. This technical guide synthesizes the current understanding of dibenzocyclooctadiene lignan biosynthesis and proposes a putative pathway for the formation of this compound. We delve into the key enzyme families, particularly the cytochrome P450 monooxygenases, believed to be critical in the late-stage modifications of the lignan scaffold. Furthermore, this document provides detailed, generalized experimental protocols for researchers aiming to identify and characterize the elusive enzymes of this pathway. The included visualizations of the proposed pathway, enzyme catalytic cycles, and experimental workflows offer a comprehensive roadmap for future research in this area.

Introduction

Lignans, a diverse class of phenylpropanoid-derived natural products, are renowned for their wide array of biological activities.[1] Among these, the dibenzocyclooctadiene lignans, characteristic of the Schisandra genus, have garnered significant attention for their hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] Schisandrin C is a prominent member of this class, and its oxidized derivative, this compound, represents a further structural modification that may influence its bioactivity. Despite the pharmacological importance of these compounds, the precise biosynthetic pathway leading to Schisandrin C and its epoxide in Schisandra species is not yet fully understood.[1] This guide aims to provide a detailed overview of the putative biosynthetic pathway, with a focus on the enzymatic transformations leading to this compound, and to equip researchers with the necessary theoretical and practical framework to investigate this complex biochemical route.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and lignan pathways, culminating in a series of specific modifications to form the characteristic dibenzocyclooctadiene skeleton and subsequent epoxidation.

From Phenylalanine to Monolignols: The Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into key monolignol precursors. The primary monolignol involved in the biosynthesis of Schisandrin C is believed to be coniferyl alcohol .[3][4]

Dimerization and Formation of the Lignan Backbone

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins and laccases, which control the stereochemistry of the resulting dimer. The likely initial product is pinoresinol (B1678388) .[1] A series of reductive and rearrangement steps then convert pinoresinol through several intermediates, including lariciresinol (B1674508) and secoisolariciresinol (B192356), to ultimately form matairesinol (B191791) , which possesses the dibenzylbutane backbone.[1]

Formation of the Dibenzocyclooctadiene Skeleton and Schisandrin C

The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans from the dibenzylbutane scaffold of matairesinol is a complex and still poorly understood process. It is hypothesized to involve intramolecular oxidative coupling. Subsequent tailoring reactions, such as hydroxylations, methylations, and the formation of methylenedioxy bridges, are required to yield the specific structure of Schisandrin C. Cytochrome P450 (CYP) enzymes are strongly implicated in these late-stage modifications.[5]

The Final Step: Epoxidation to this compound

The conversion of Schisandrin C to this compound involves the formation of an epoxide ring. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases .[6][7][8] While the specific CYP enzyme responsible for this transformation in Schisandra has not yet been identified, it is hypothesized that a dedicated CYP enzyme recognizes Schisandrin C as a substrate and catalyzes its epoxidation.

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes in the Putative Pathway

While many enzymes are involved in the overall pathway, the late-stage modifications leading to the structural diversity of dibenzocyclooctadiene lignans are of particular interest.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Key Intermediates |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. | L-Phenylalanine, Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | Cinnamic acid, p-Coumaric acid |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid and its derivatives for further reduction. | Ferulic acid, Coniferaldehyde |

| Cinnamoyl-CoA reductase (CCR) | Reduces cinnamoyl-CoA esters to cinnamaldehydes. | Ferulic acid, Coniferaldehyde |

| Cinnamyl alcohol dehydrogenase (CAD) | Reduces cinnamaldehydes to monolignols. | Coniferaldehyde, Coniferyl alcohol |

| Dirigent Proteins & Laccases | Mediate the stereospecific coupling of monolignols. | Coniferyl alcohol, Pinoresinol |

| Pinoresinol-lariciresinol reductase | Reduces pinoresinol to lariciresinol. | Pinoresinol, Lariciresinol |

| Secoisolariciresinol dehydrogenase | Catalyzes the conversion of lariciresinol to secoisolariciresinol and then to matairesinol. | Lariciresinol, Secoisolariciresinol, Matairesinol |

| Cytochrome P450s (CYPs) | Catalyze a variety of late-stage modifications including oxidative coupling, hydroxylation, methylation, methylenedioxy bridge formation, and the final epoxidation step. | Matairesinol, Dibenzocyclooctadiene Scaffold, Schisandrin C, this compound |

The Central Role of Cytochrome P450 Monooxygenases

Cytochrome P450s are a superfamily of heme-containing enzymes that play a crucial role in the biosynthesis of a vast array of plant secondary metabolites. In the context of this compound biosynthesis, CYPs are hypothesized to be involved in:

-

Formation of the dibenzocyclooctadiene ring: This likely involves an intramolecular oxidative coupling reaction.

-

Hydroxylation and methylation: These reactions add functional groups to the lignan scaffold, contributing to the specific structure of Schisandrin C.

-

Formation of the methylenedioxy bridge: This is a characteristic feature of many Schisandra lignans.

-

Epoxidation of Schisandrin C: The final proposed step to yield this compound.

Caption: Generalized catalytic cycle of cytochrome P450 enzymes.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound requires a multi-pronged approach combining transcriptomics, enzymology, and analytical chemistry.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes, particularly CYPs, that are co-expressed with the accumulation of Schisandrin C and its epoxide in Schisandra.

Methodology:

-

Plant Material: Collect different tissues (leaves, stems, roots, fruits at various developmental stages) from a Schisandra species known to produce this compound.

-

Metabolite Profiling: Perform LC-MS/MS analysis on extracts from each tissue to quantify the levels of Schisandrin C and this compound.

-

RNA Sequencing: Extract total RNA from the same tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome and annotate the unigenes against public databases (e.g., NCBI, KEGG, GO).

-

Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed across tissues and whose expression profiles correlate with the accumulation patterns of Schisandrin C and its epoxide. This will generate a list of candidate genes.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify recombinant candidate enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., CYPs) from Schisandra cDNA.

-

Vector Construction: Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli, yeast, or insect cells). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the enzymatic function of the candidate proteins and confirm their role in the biosynthesis of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, a suitable buffer, and any necessary co-factors (e.g., NADPH and a P450 reductase for CYPs).

-

Substrate Addition: Add the putative substrate (e.g., Schisandrin C for the epoxidation step) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS. Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzyme with its substrate.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra represents a fascinating and largely unexplored area of plant biochemistry. The putative pathway presented in this guide, based on current knowledge of lignan biosynthesis, provides a solid foundation for future research. The central role of cytochrome P450 monooxygenases in the late-stage modifications highlights a key area for investigation. The experimental protocols outlined here offer a systematic approach to identify and characterize the elusive enzymes of this pathway.

The successful elucidation of the complete biosynthetic pathway of this compound will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable bioactive lignans. This could involve metabolic engineering approaches in plants or microbial hosts, leading to a sustainable and scalable supply of these pharmacologically important compounds for drug development and other applications. Further research is imperative to move from the putative to the proven pathway, thereby unlocking the full potential of these natural products.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]

- 3. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epoxidation activities of human cytochromes P450c17 and P450c21 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin C Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C epoxide, a naturally occurring dibenzocyclooctadiene lignan (B3055560), has been isolated from the seeds of Clerodendron inerme. Its unique chemical architecture, characterized by a rigid cyclooctadiene core and an epoxide functionality, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and definitive stereochemistry of this compound, based on seminal research in the field. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its key physicochemical properties. While direct research into the specific signaling pathways of this compound is limited, the known biological activities of the closely related parent compound, Schisandrin C, are discussed to provide a contextual framework for potential future investigations.

Chemical Structure and Physicochemical Properties

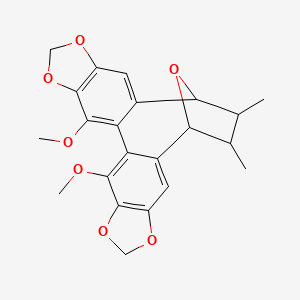

This compound is a tetracyclic lignan with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol .[1] The core of the molecule is a dibenzocyclooctadiene scaffold, which is substituted with two methoxy (B1213986) groups and two methylenedioxy groups. The defining feature of this particular derivative is the presence of an epoxide ring fused to the cyclooctadiene core.

The systematic IUPAC name for this compound is (1R,6R,7S,8S,13S)-13,14-dimethoxy-6,7-dimethyl-5,8-epoxy-5,6,7,8-tetrahydro-1,3-benzodioxolo[5',6':3,4]cycloocta[1,2-f][1][2]benzodioxole. Its structure has been unequivocally determined by X-ray crystallography.[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₇ | [1] |

| Molecular Weight | 398.41 g/mol | [1] |

| CAS Number | 81345-36-0 | [1] |

| Appearance | Powder | [1] |

| Natural Source | Seeds of Clerodendron inerme | [3] |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The definitive absolute configuration was established through single-crystal X-ray diffraction analysis.[3] The stereochemical descriptors are (1R, 6R, 7S, 8S, 13S).

The dibenzocyclooctadiene ring system imparts a rigid, boat-like conformation to the molecule. The epoxide ring is situated on one face of this core structure. The relative and absolute stereochemistry of the methyl groups and the epoxide are crucial for its three-dimensional shape and, presumably, its biological activity.

Experimental Protocols

The foundational work on the isolation and structural elucidation of this compound was conducted by Spencer and Flippen-Anderson in 1981.[3] The following sections detail the experimental methodologies based on their seminal publication.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Caption: Isolation and Purification Workflow for this compound.

Protocol:

-

Extraction: Ground seeds of Clerodendron inerme are subjected to exhaustive extraction with hexane (B92381) using a Soxhlet apparatus. The resulting hexane extract is then concentrated under reduced pressure to yield a crude oily residue.[3]

-

Chromatographic Separation: The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography.[3]

-

Elution: The column is eluted with a gradient of benzene-acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).[3]

-

Crystallization: Fractions containing the compound of interest are combined and concentrated. The residue is then crystallized from an acetone-hexane solvent system to yield pure, crystalline this compound.[3]

Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure and stereochemistry of this compound were determined by single-crystal X-ray diffraction analysis.

Caption: Experimental Workflow for X-ray Crystallography.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.[3]

-

Data Collection: X-ray diffraction data are collected at room temperature using a four-circle automated diffractometer with graphite-monochromated CuKα radiation.[3]

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares calculations. All hydrogen atoms are located from a difference Fourier map and included in the final refinement.[3]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| a (Å) | 8.034(1) | [3] |

| b (Å) | 13.433(2) | [3] |

| c (Å) | 17.201(2) | [3] |

| V (ų) | 1856.8 | [3] |

| Z | 4 | [3] |

| Calculated Density (g/cm³) | 1.42 | [3] |

Spectroscopic Data

While detailed NMR and mass spectrometry data were not fully reported in the initial publication, subsequent characterization would rely on these techniques for routine identification. The expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to aromatic protons, methoxy groups, methylenedioxy groups, and aliphatic protons of the cyclooctadiene ring and methyl groups. The coupling constants and chemical shifts of the protons on the epoxide ring would be characteristic.

-

¹³C NMR: Resonances for the aromatic carbons, methoxy carbons, methylenedioxy carbons, and the aliphatic carbons of the core structure, including the distinct signals for the carbons of the epoxide.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 398.41, along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity (Contextual)

To date, there is a notable lack of published research specifically investigating the biological activities and associated signaling pathways of this compound. However, extensive studies have been conducted on its parent compound, Schisandrin C, which may provide valuable insights into the potential pharmacological properties of the epoxide derivative.

Schisandrin C has been reported to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. These effects are mediated through the modulation of several key signaling pathways.

Caption: Known Signaling Pathways of Schisandrin C.

-

MAPK Pathway: Schisandrin C has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammatory responses.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation, is also influenced by Schisandrin C.

-

PI3K/AKT/mTOR Pathway: This pathway, which plays a central role in cell growth, proliferation, and survival, has been identified as a target of Schisandrin C.

It is important to emphasize that these findings pertain to Schisandrin C, and further research is required to determine if this compound exhibits similar or distinct biological activities and mechanisms of action. The presence of the epoxide group could significantly alter the molecule's reactivity, bioavailability, and interaction with biological targets.

Conclusion and Future Directions

This compound possesses a well-defined chemical structure and stereochemistry, as elucidated by X-ray crystallography. This technical guide has provided a detailed overview of its structural features and the experimental protocols for its isolation and characterization. While the biological profile of this compound remains largely unexplored, the known activities of its parent compound, Schisandrin C, suggest that it may be a valuable candidate for further pharmacological investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological screening, as well as in-depth studies to identify its specific molecular targets and elucidate its mechanism of action in relevant disease models. Such studies will be crucial in determining the therapeutic potential of this unique natural product.

References

Spectroscopic and Biological Insights into Schisandrin C Epoxide and Its Precursor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for Schisandrin C epoxide and detailed information on the biological signaling pathways associated with its parent compound, Schisandrin C. Due to limitations in accessing the full text of the primary literature, a comprehensive quantitative analysis of this compound's spectroscopic data is not included. However, this guide furnishes the key reference for this data and presents a thorough overview of the well-documented biological activities of Schisandrin C, which may offer insights into the potential activities of its epoxide derivative.

Spectroscopic Data for this compound

The isolation and structural elucidation of this compound were first reported by Gayland F. Spencer, et al. in 1981. The primary reference containing the detailed spectroscopic data is:

Spencer, G. F., & Flippen-Anderson, J. L. (1981). Isolation and X-ray structure determination of a neolignan from Clerodendron inerme seeds. Phytochemistry, 20(12), 2757-2759.

While the full spectroscopic data from this publication is not publicly accessible through all databases, the molecular formula for this compound is reported as C₂₂H₂₂O₇, with a molecular weight of 398.41 g/mol .[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₇ | [1] |

| Molecular Weight | 398.41 | [1] |

| CAS Number | 81345-36-0 |

Further research is required to obtain the specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data from the primary literature or through experimental replication.

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the aforementioned 1981 Phytochemistry article. Researchers are advised to consult this primary source for comprehensive methodological details.

Generally, the isolation of natural products like this compound from plant material, such as the seeds of Clerodendron inerme, involves the following steps:

Caption: General workflow for the isolation and characterization of natural products.

Spectroscopic data acquisition would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded on a high-field NMR spectrometer using a deuterated solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: Analysis using an IR spectrophotometer to identify functional groups.

Signaling Pathways of Schisandrin C (Parent Compound)

Extensive research has been conducted on the biological activities of Schisandrin C, the parent compound of this compound. These studies have elucidated its involvement in several key signaling pathways, which are detailed below. It is important to note that while this information provides a valuable starting point, the biological activities of this compound may differ.

Schisandrin C has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects through the modulation of various signaling cascades.[2][3]

PI3K/AKT/mTOR Pathway

Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.[4] This pathway is crucial in regulating cell growth, proliferation, and survival. In the context of atherosclerosis, Schisandrin C was shown to promote autophagy by inhibiting the phosphorylation of PI3K, Akt, and mTOR.[4]

Caption: Schisandrin C's inhibitory effect on the PI3K/AKT/mTOR pathway.

NF-κB and MAPK Signaling Pathways

In the context of liver fibrosis, Schisandrin C has been demonstrated to regulate lipid metabolism and inflammation by inhibiting the NF-κB and p38/ERK MAPK signaling pathways.[5] It downregulates inflammatory factors and the phosphorylation of key proteins in these pathways.[5][6]

Caption: Inhibition of NF-κB and MAPK pathways by Schisandrin C.

cGAS-STING Pathway

Recent studies have shown that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response.[7] This activation leads to an enhanced type I interferon (IFN) response, which contributes to its anti-tumor effects.[7]

Caption: Schisandrin C enhances the cGAS-STING signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Biological Profile of Schisandrin C and its Epoxide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin (B1198587) C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. Its structural analog, Schisandrin C epoxide, has also been identified as a natural product. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data of Schisandrin C, a detailed experimental protocol for NMR analysis applicable to this class of compounds, and an exploration of the key signaling pathways modulated by Schisandrin C. While exhaustive searches were conducted, specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the public domain at the time of this publication. The data for the parent compound, Schisandrin C, are presented as a crucial reference point for researchers investigating this family of lignans (B1203133).

¹H and ¹³C NMR Chemical Shifts of Schisandrin C

The structural elucidation of Schisandrin C has been extensively carried out using one- and two-dimensional NMR techniques. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Schisandrin C, which are essential for the identification and characterization of this and related compounds.[1][2][3]

Table 1: ¹H NMR Chemical Shifts of Schisandrin C

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OCH₃ | 3.87 | s | |

| 2-OCH₃ | 3.89 | s | |

| 4 | 6.72 | s | |

| 6α | 2.58 | d | 13.5 |

| 6β | 2.22 | d | 13.5 |

| 7-CH₃ | 0.98 | d | 7.0 |

| 8 | 1.85 | m | |

| 9α | 2.45 | m | |

| 9β | 1.95 | m | |

| 10-CH₃ | 1.25 | d | 7.0 |

| 11 | 6.59 | s | |

| 12-OCH₃ | 3.69 | s | |

| 13-OCH₃ | 3.54 | s | |

| OCH₂O | 5.94, 5.92 | d, d | 1.5, 1.5 |

Solvent: CDCl₃. Spectrometer frequency: Varies by study (e.g., 500 or 600 MHz).

Table 2: ¹³C NMR Chemical Shifts of Schisandrin C

| Position | Chemical Shift (δ, ppm) |

| 1 | 141.2 |

| 2 | 151.8 |

| 3 | 134.5 |

| 4 | 109.8 |

| 5 | 131.5 |

| 6 | 39.5 |

| 7 | 34.8 |

| 8 | 41.2 |

| 9 | 40.1 |

| 10 | 13.8 |

| 11 | 102.5 |

| 12 | 149.5 |

| 13 | 147.2 |

| 14 | 124.6 |

| 1-OCH₃ | 60.9 |

| 2-OCH₃ | 61.2 |

| 7-CH₃ | 12.8 |

| 12-OCH₃ | 56.1 |

| 13-OCH₃ | 60.1 |

| OCH₂O | 101.1 |

Solvent: CDCl₃. Spectrometer frequency: Varies by study (e.g., 125 or 150 MHz).

Experimental Protocols

The following is a generalized, detailed methodology for the NMR analysis of dibenzocyclooctadiene lignans like Schisandrin C and its derivatives, based on established protocols in the literature.[4][5]

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified lignan.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another appropriate deuterated solvent.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

NMR spectra are typically recorded on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 500 or 600 MHz.

-

¹H NMR:

-

Acquire spectra at room temperature.

-

Typical parameters include a 30° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse width, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to aid in the complete assignment of proton and carbon signals.

-

These experiments are performed using standard manufacturer-provided pulse sequences and parameters, which are optimized for the specific instrument and sample.

-

3. Data Processing:

-

Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the TMS signal as a reference.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicity and coupling constants of the peaks.

Signaling Pathways and Biological Activity

Schisandrin C has been shown to exert its biological effects through the modulation of several key signaling pathways. While specific pathways for this compound have not been elucidated, the structural similarity suggests potential overlap in their mechanisms of action. The following diagrams illustrate the known anti-inflammatory and antioxidant pathways influenced by Schisandrin C.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Caption: Antioxidant signaling pathway of Schisandrin C.

Conclusion

This technical guide provides a foundational understanding of the NMR characteristics of Schisandrin C and the key signaling pathways it modulates. While the specific ¹H and ¹³C NMR data for this compound remain to be publicly reported, the information presented herein for the parent compound serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The detailed experimental protocol offers a standardized approach for the spectroscopic analysis of this important class of lignans. Further research is warranted to fully characterize this compound and to elucidate its specific biological activities and mechanisms of action, which may hold promise for novel therapeutic applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]

- 4. Complete assignments of 1H and 13C NMR data for new dibenzocyclooctadiene lignans from Kadsura oblongifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sentosacy.com [sentosacy.com]

- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Schisandra chinensis protects against dopaminergic neuronal oxidative stress, neuroinflammation and apoptosis via the BDNF/Nrf2/NF-κB pathway in 6-OHDA-induced Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Schisandrin C Epoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of Schisandrin C epoxide, a significant lignan (B3055560) found in the seeds of Schisandra chinensis. While direct experimental data on the fragmentation of this compound is limited in publicly available literature, this document extrapolates a highly probable fragmentation pathway based on the well-documented mass spectrometric behavior of its parent compound, Schisandrin C, and other related dibenzocyclooctadiene lignans (B1203133).[1][2][3] This guide is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to proceed through a series of characteristic neutral losses and bond cleavages within its dibenzocyclooctadiene core structure. The presence of the epoxide ring introduces a unique reactive site that influences the fragmentation cascade.

The protonated molecule, [M+H]⁺, is expected to be the precursor ion. The initial fragmentation events are likely to involve the loss of small neutral molecules such as water (H₂O) and formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) and methylenedioxy groups. Subsequent fragmentations are predicted to involve cleavages of the cyclooctadiene ring, leading to the formation of several diagnostic product ions.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Elemental Composition of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | C₂₂H₂₃O₅⁺ |

| [M+H]⁺ | [M+H - CH₂O]⁺ | 30 | C₂₁H₂₁O₅⁺ |

| [M+H]⁺ | [M+H - H₂O - CH₂O]⁺ | 48 | C₂₁H₁₉O₄⁺ |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | 44 | C₂₀H₁₉O₅⁺ |

| [M+H]⁺ | [Fragment from ring cleavage A]⁺ | - | C₁₈H₁₇O₄⁺ |

| [M+H]⁺ | [Fragment from ring cleavage B]⁺ | - | C₁₅H₁₅O₃⁺ |

Note: The m/z values are nominal and may vary slightly depending on the mass spectrometer's resolution and calibration. The proposed elemental compositions are based on the structure of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar lignans.[4][5]

1. Sample Preparation (from Herbal Matrix)

-

Extraction: Weigh 100 mg of powdered Schisandra fruit and add 1 mL of methanol (B129727).

-

Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with a 50:50 methanol:water solution to an appropriate concentration for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: Utilize a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2 µm particle size).[4]

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) methanol or acetonitrile (B52724) is recommended.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[5]

-

Capillary Voltage: 3.5 kV.[5]

-

Source Temperature: 150°C.[5]

-

Desolvation Temperature: 400°C.[5]

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).[5]

-

Collision Gas: Argon.[5]

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the likely mass spectrometric fragmentation of this compound. Researchers can use this information to develop analytical methods for its detection and characterization, and as a starting point for more detailed structural elucidation studies. Further experimental verification is recommended to confirm the proposed fragmentation pathway.

References

- 1. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Crystal Structure Analysis of Schisandrin C Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation involved in the crystal structure analysis of Schisandrin C epoxide. This compound is a natural lignan (B3055560) identified in the seeds of Clerodendron inerme.[1][2] The definitive structural elucidation of this compound was reported in 1981 through X-ray crystallography. While the original detailed crystallographic data from this seminal study is not publicly available in contemporary databases, this guide furnishes a robust framework for such an analysis, adhering to modern standards in crystallography. It includes a generalized experimental protocol, standardized data tables, and logical workflow diagrams to assist researchers in the structural analysis of similar natural products. This document is intended to be a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug development, providing a clear and structured approach to crystal structure determination.

Introduction

This compound is a lignan of significant interest due to its natural origin and potential biological activities, characteristic of the broader class of schisandrins which are known for their antioxidant and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical properties, reactivity, and biological function. This information is particularly crucial in drug development for understanding drug-receptor interactions and for structure-based drug design.

The first and only reported crystal structure analysis of this compound was performed by Gayland F. Spencer and Judith L. Flippen-Anderson in 1981.[1][2] Their work was pivotal in confirming the absolute stereochemistry of this complex natural product. This guide revisits the essential steps of such an analysis, presenting the information in a format amenable to contemporary research practices.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₇ | [1] |

| Molecular Weight | 398.41 g/mol | [1] |

| CAS Number | 81345-36-0 | [1] |

| Natural Source | Seeds of Clerodendron inerme | [1][2] |

Crystallographic Data

The following tables represent the standard format for presenting crystallographic data. The specific values for this compound are not publicly available and are therefore left as placeholders.

Table 2: Crystal Data and Structure Refinement Details

| Parameter | Placeholder Value |

| Empirical formula | C₂₂H₂₂O₇ |

| Formula weight | 398.41 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 1.54178 Å (Cu Kα) |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Unit cell dimensions | |

| a | e.g., 10.123(4) Å |

| b | e.g., 12.456(5) Å |

| c | e.g., 15.789(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | e.g., 1993.4(14) ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., 1.326 Mg/m³ |

| Absorption coefficient | e.g., 0.812 mm⁻¹ |

| F(000) | e.g., 840 |

| Crystal size | e.g., 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | e.g., 4.50 to 68.00° |

| Index ranges | e.g., -12≤h≤12, -14≤k≤14, -18≤l≤18 |

| Reflections collected | e.g., 15890 |

| Independent reflections | e.g., 3540 [R(int) = 0.045] |

| Completeness to theta = 67.00° | e.g., 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | e.g., 3540 / 0 / 262 |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I>2sigma(I)] | e.g., R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | e.g., R1 = 0.055, wR2 = 0.128 |

| Absolute structure parameter | e.g., 0.1(2) |

| Largest diff. peak and hole | e.g., 0.25 and -0.21 e.Å⁻³ |

Experimental Protocols

The following sections describe a generalized, yet detailed, protocol for the isolation, crystallization, and structure determination of a natural product like this compound.

Isolation and Purification

-

Extraction: The seeds of Clerodendron inerme are ground to a fine powder and subjected to Soxhlet extraction with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids. This is followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the lignans.

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and partitioned between an immiscible solvent pair, for instance, ethyl acetate (B1210297) and water, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Crystallization

-

Solvent Selection: A suitable solvent system for crystallization is determined by dissolving a small amount of the purified compound in various solvents and solvent mixtures.

-

Slow Evaporation: The purified this compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction.

-

Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is readily soluble, and this solution is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

X-ray Diffraction Analysis

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the precise crystallographic data for this compound remains archived within its original publication, the framework presented in this guide offers a thorough and standardized approach to the crystal structure analysis of this, and other, complex natural products. The detailed protocols for isolation, purification, crystallization, and X-ray diffraction analysis provide a roadmap for researchers. The structured data tables and workflow diagrams serve as a best-practice template for the presentation of crystallographic findings. A full, modern re-determination of the crystal structure of this compound and its deposition in public databases would be a valuable contribution to the fields of natural product chemistry and drug discovery.

References

Schisandrin C Epoxide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Schisandrin (B1198587) C epoxide, a natural lignan (B3055560). Due to the limited publicly available data on its biological activity, this document focuses on its fundamental characteristics and the methodologies for its isolation and analysis, drawing comparisons with its more extensively studied precursor, Schisandrin C, where relevant.

Core Physical and Chemical Properties

Schisandrin C epoxide is a lignan that has been identified in the seeds of Clerodendron inerme and Schisandra chinensis[1][2]. As a derivative of Schisandrin C, it belongs to the dibenzocyclooctadiene lignan class of natural products. Its core physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂O₇ | [1] |

| Molecular Weight | 398.41 g/mol | [1] |

| CAS Number | 81345-36-0 | [1] |

| Appearance | Powder | [2] |

| Purity | ≥98% (as commercially available) | [2] |

| Natural Source(s) | Clerodendron inerme seeds, Schisandra chinensis (Turcz.) Baill. seeds | [1][2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

| Storage (Solid) | Up to 24 months at 2-8°C | [2] |

| Storage (Solution) | Aliquoted in sealed vials at -20°C for up to two weeks is recommended. Avoid repeated freeze-thaw cycles. | [2][3] |

Experimental Protocols & Methodologies

Detailed experimental data for this compound is sparse. However, based on the initial isolation report and standard phytochemical practices, the following methodologies are relevant.

The first isolation of this compound was reported by Spencer et al. in 1981 from the seeds of Clerodendron inerme[1]. While the specific details of the original protocol are not fully available, a generalized workflow for extracting lignans (B1203133) from seed material can be constructed based on established phytochemical techniques.

Objective: To extract, separate, and purify this compound from dried seed material.

Materials:

-

Dried and powdered seeds of Clerodendron inerme or Schisandra chinensis.

-

Solvents: Hexane (B92381) (or petroleum ether), ethanol (B145695) (or methanol), ethyl acetate, water.

-

Chromatography media: Silica (B1680970) gel for column chromatography, C18 silica for reverse-phase HPLC.

-

Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, chromatography columns).

Methodology:

-

Defatting: The powdered seed material is first extracted with a non-polar solvent like hexane using a Soxhlet apparatus to remove lipids and fats, which can interfere with subsequent steps.

-

Lignan Extraction: The defatted plant material is then air-dried and subsequently extracted with a polar solvent, typically 80-95% ethanol or methanol, to extract the lignans[4]. This is often performed over several hours with heating.

-

Solvent Partitioning: The resulting crude ethanol/methanol extract is concentrated under reduced pressure using a rotary evaporator. The concentrated residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Preparative HPLC: Fractions identified as containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reverse-phase (C18) column, to yield the pure compound.

-

-

Characterization: The final purified compound's structure and purity are confirmed using analytical techniques. The original study utilized X-ray crystallography for definitive structure determination[1]. Modern methods would include HPLC-MS/MS for purity and mass determination, and 1D/2D NMR spectroscopy for structural elucidation.

Biological and Pharmacological Activity

As of this writing, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanism of action of this compound. Commercial suppliers list it as a natural product for research purposes, but do not provide bioactivity data[1][5].

For context, the parent compound, Schisandrin C , is a well-researched lignan with a broad spectrum of documented biological activities, including:

-

Anti-inflammatory and Antioxidant Effects: Schisandrin C has been shown to inhibit inflammatory pathways such as MAPK and NF-κB and to promote antioxidant responses[5].

-

Hepatoprotective Activity: It is known to protect liver cells from injury.

-

Anti-cancer Properties: Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines[2].

-

Metabolic Regulation: It is involved in regulating lipid metabolism and adipogenesis through pathways like AMPK signaling[2].

The presence of the epoxide functional group on this compound suggests that its reactivity and biological profile may differ significantly from Schisandrin C. Epoxides are known to be reactive electrophiles that can interact with biological nucleophiles, a property that can lead to either therapeutic effects or toxicity. Elucidating the bioactivity of this compound remains a key area for future investigation.

Conclusion and Future Directions

This compound is a well-characterized natural lignan from a physicochemical standpoint. However, a significant knowledge gap exists regarding its biological function and pharmacological potential. While the activities of its parent compound, Schisandrin C, are well-documented, these cannot be extrapolated to the epoxide derivative.

Future research should prioritize the biological screening of this compound to determine its cytotoxic, anti-inflammatory, antioxidant, and other potential pharmacological effects. Investigating its mechanism of action and identifying its molecular targets will be crucial for assessing its potential as a lead compound in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102050707A - Method for extracting deoxyschisandrin and schisandrin B from schisandra - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Seglitide | CAS:81377-02-8 | sst2 and sst5 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

Solubility Profile of Schisandrin C Epoxide: A Technical Guide for Researchers

For Immediate Release